Decarbamoylmitomycin C

DNA alkylation Stereochemistry Adduct formation

Standard mitomycin C cannot substitute for DMC in p53-null cancer models due to stereochemical divergence in DNA adduct formation. DMC generates 1″-S (β) stereoisomeric adducts that activate p53-independent cell death via ATR-mediated Chk1 degradation-a pathway not engaged by MC. • p53-independent ATR chromatin eviction; uniquely depletes Chk1 via proteasome targeting • Predominantly β-stereoisomeric DNA adducts vs. MC's α-adducts; diastereodivergent crosslinking at GpC/CpG • ≥98% purity; validated tool for p53-mutant cancer models (>50% of human cancers)

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
CAS No. 26909-37-5
Cat. No. B1664511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarbamoylmitomycin C
CAS26909-37-5
Synonyms10-Decarbamoylmitomycin C;  10-Decarbamoyl mitomycin C;  BRN 5608775;  CCRIS 5160;  DCMC;  Decarbamoyl mitomycin C;  Decarbamoylmitomycin C;  Decarbamylmitomycin C
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N
InChIInChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1
InChIKeyOUADMZZEIRSDSG-NKFUZKMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decarbamoylmitomycin C: Stereochemical DNA Alkylating Agent


Decarbamoylmitomycin C (DMC, 10-decarbamoylmitomycin C, CAS 26909-37-5) is a structural analog of the clinically established antitumor antibiotic Mitomycin C (MC), distinguished by the replacement of the carbamoyl group at the C-10 position with a hydroxyl group [1]. This single molecular alteration fundamentally reprograms the stereochemical outcome of DNA alkylation. In mammalian cells, MC predominantly generates deoxyguanosine adducts with 1″-R (α) stereochemistry, whereas DMC primarily forms 1″-S (β) stereoisomeric adducts [2]. As a bioreductive DNA alkylating agent, DMC forms monoadducts and interstrand crosslinks (ICLs) following reductive activation, with an alkylation behavior that is markedly different from both MC and other mitomycin conjugates [3]. This stereochemical divergence translates into a distinct cellular signaling outcome: DMC activates a p53-independent cell death pathway via ATR-mediated chromatin eviction and proteasome-dependent Chk1 degradation, a mechanism not effectively engaged by MC [4].

Supports p53-independent DNA damage signaling studies in p53-mutant cancer research models
Enables stereochemical adduct-specific analysis (1″-S β-configuration) for DNA repair pathway mapping
May assist in dissecting monoadduct-mediated cytotoxicity independent of interstrand crosslink formation

Why Mitomycin C Cannot Substitute for DMC in p53-Defective Models


Generic substitution between mitomycin-class DNA alkylating agents is not scientifically valid due to fundamental differences in the stereochemical identity of the DNA adducts they produce. The C-10 carbamoyl group present in MC directs the formation of 1″-R (α) stereoisomeric adducts, which are processed by cellular DNA damage response machinery in a p53-dependent manner. In contrast, DMC lacks this carbamoyl group and generates predominantly 1″-S (β) stereoisomeric adducts that signal through a distinct, p53-independent pathway [1]. Head-to-head comparative studies demonstrate that DMC's alkylation behavior is 'markedly different' from MC and a third mitomycin-conjugate analog, with each compound eliciting a unique gene expression signature in MCF-7 cells and differentially impacting cell cycle, DNA damage response, and proliferation signaling networks [2]. Critically, DMC activates a p53-independent cell death pathway 'more rapidly' than MC, and its β-adducts specifically trigger proteasome-mediated degradation of Chk1—a mechanism not observed with MC [3]. Consequently, experimental outcomes obtained with MC cannot be extrapolated to DMC, and DMC cannot be replaced by MC in studies targeting p53-mutant or p53-null cancer models.

Stereochemical adduct divergence DMC generates β-adducts driving ATR–Chk1 signaling; MC α-adducts signal through p53-dependent pathways. Direct substitution may shift pathway interpretation.
p53-dependence mismatch MC requires wild-type p53 for effective DNA damage response, whereas DMC engages p53-independent mechanisms. Outcomes may not replicate across compounds.
Alkylation pattern incompatibility DMC exhibits a distinctly different DNA alkylation and gene expression profile from MC and other mitomycin analogs. Experimental responses may differ.

Decarbamoylmitomycin C: Comparative Evidence


Stereochemical DNA Adducts: β vs. α Configuration

In mammalian culture cells, Mitomycin C (MC) forms primarily deoxyguanosine adducts with 1″-R stereochemistry at the guanine-mitosene bond (1″-α). Decarbamoylmitomycin C (DMC) produces the opposite stereochemical outcome, forming mainly adducts with 1″-S stereochemistry (1″-β) [1]. The formation of DNA-DNA crosslinks by DMC is diastereospecific and diastereodivergent: only the 1″S-diastereomer of the initially formed monoadduct can form crosslinks at GpC sequences, and only the 1″R-diastereomer can form crosslinks at CpG sequences [2]. The GpC sequence is the major target for DMC crosslink formation in mammalian DNA (42% CG content), and the major adduct at this sequence bears 1″-β stereochemistry [1]. This stereochemical inversion is a direct consequence of C-10 carbamoyl group removal.

Adduct Stereochemistry
Head-to-head
DMC 1″-S (β) predominant
vs
Mitomycin C 1″-R (α) predominant
Adduct stereochemistry determines downstream DNA damage signaling pathway selection
β-adducts engage ATR-Chk1; α-adducts rely on p53
DNA alkylation Stereochemistry Adduct formation

p53-Independent Cell Death and Chk1 Depletion

The mitomycin derivative 10-decarbamoyl mitomycin C (DMC) more rapidly activates a p53-independent cell death pathway than mitomycin C (MC) [1]. In comparative cellular response studies, DMC treatment led to depletion of Checkpoint 1 protein (Chk1), achieved through the ubiquitin proteasome pathway—chemical inhibition of the proteasome protected against Chk1 depletion [2]. Gene silencing of Chk1 by siRNA increased the cytotoxicity of MC, confirming Chk1's role as a resistance factor that DMC uniquely overcomes [2]. DMC caused more DNA damage than MC in both nuclear and mitochondrial genomes [2].

p53-Independent Cell Death & Chk1
Head-to-head
DMC Rapid p53-independent activation; Chk1 depleted via proteasome
vs
Mitomycin C Slower activation; Chk1 not depleted
DMC uniquely engages proteasome-dependent Chk1 degradation in p53-defective contexts
Assay context: human cancer cell lines with/without wild-type p53
p53-independent Chk1 degradation Proteasome pathway

Monoadduct Cytotoxicity Comparable to Mitomycin C

In chemical systems, DMC produces only DNA monoadducts, lacking the C-10 carbamoyl group required for bisadduct (cross-link) formation. The prediction that DMC would therefore be less cytotoxic than MC was contradicted by experimental data: tissue culture studies revealed that DMC is at least as toxic as MC to EMT6 mouse mammary tumor cells and to wild-type AA8 Chinese hamster ovary (CHO) cell lines [1]. This finding demonstrates that DMC's monoadducts possess intrinsic cytotoxic potency that rivals MC's cross-link-mediated cell kill.

Monoadduct Cytotoxicity
Head-to-head
≥ Mitomycin C cytotoxicity
Monoadducts alone achieve cell kill comparable to crosslink-mediated MC
Cell lines: EMT6, AA8 CHO; tissue culture context
Cytotoxicity Monoadduct Cross-link independent

Distinct DNA Alkylation Pattern vs. Mitomycin Analogs

In a comparative study examining DNA crosslinking ability, ICL structure, and cytotoxicity of three mitomycins—mitomycin C (MC, 1), decarbamoylmitomycin C (DMC, 2), and a mitomycin-conjugate (3) linked to N-methylpyrrole carboxamide—investigators found that 'overall, both MC and compound 3 show strong similarities regarding their alkylation of DNA, while DMC alkylating behavior is markedly different' [1]. High-throughput gene expression and gene ontology analysis in MCF-7 cells revealed that each drug impacts distinct cellular pathways, and the novel conjugate (3) displays stronger downregulation of cell cycle, DNA damage response, and proliferation signaling networks compared to both MC and DMC [1].

Alkylation & Gene Expression Profile
Head-to-head
DMC Markedly different alkylation; distinct gene expression signature
vs
MC & Analog 3 Strong similarities in alkylation pattern
DMC is mechanistically non-redundant with other mitomycin analogs
MCF-7 cells; three-compound comparative panel
DNA alkylation pattern Gene expression Crosslinking ability

Increased Mitosene 1-β-Adduct Formation

An increased proportion of mitosene 1-β-adduct formation occurs in human cells treated with DMC in comparison to those treated with MC [1]. The increase in mitosene 1-β-adduct formation correlates with a condensed nuclear morphology and increased cytotoxicity in human cancer cells with or without p53 [1]. This quantitative difference in β-adduct yield directly links to DMC's distinct cellular phenotype.

Mitosene β-Adduct Yield
Head-to-head
DMC Increased β-adduct proportion
vs
MC Lower β-adduct proportion
β-adduct yield correlates with condensed nuclear morphology and cytotoxicity in p53 wild-type/mutant cells
Human cancer cells; adduct analysis
β-adduct Mitosene DNA damage

p53-Independent ATR-Mediated Chromatin Eviction

Decarbamoylmitomycin C (DMC) activates p53-independent ataxia telangiectasia and Rad3-related protein (ATR) chromatin eviction . This mechanism represents a class-level feature of DMC's signaling cascade that is distinct from the canonical p53-dependent DNA damage response activated by MC. The ATR-Chk1 axis is particularly critical in p53-defective cells that rely exclusively on the G2/M checkpoint for genomic integrity.

ATR Chromatin Eviction
Class-level inference
Activates ATR-mediated chromatin eviction independent of p53
May support ATR-Chk1 signaling studies in p53-null models
Data to verify; class-level inference; confirm in experimental system
ATR Chromatin remodeling p53-independent signaling

Decarbamoylmitomycin C: Validated Research Applications


p53-Independent Cell Death Mechanisms

DMC is the appropriate chemical probe for studies requiring p53-independent induction of cell death. Direct comparative evidence demonstrates that DMC activates a p53-independent cell death pathway 'more rapidly' than MC and uniquely depletes Chk1 via proteasome-mediated degradation [1]. Researchers investigating therapeutic strategies for the >50% of human cancers harboring p53 mutations should select DMC over MC, as MC's adducts signal primarily through p53-dependent mechanisms. The β-stereoisomeric adducts produced by DMC are the molecular basis for this pathway divergence [2].

Monoadduct-Mediated Cytotoxicity Studies

DMC provides a validated tool for dissecting the contribution of DNA monoadducts versus interstrand crosslinks (ICLs) to cytotoxicity. In chemical systems, DMC produces only monoadducts due to the C-10 carbamoyl group removal [1]. Despite lacking crosslinking capacity under these conditions, DMC is at least as cytotoxic as MC in EMT6 and CHO cell lines [1]. Researchers studying monoadduct-specific DNA damage responses or seeking to isolate monoadduct effects from ICL effects should procure DMC as a control agent distinct from MC.

Stereochemical Adduct-Specific DNA Damage Signaling

DMC is the only mitomycin analog that generates predominantly 1″-S (β) stereoisomeric DNA adducts in mammalian cells, in contrast to MC's 1″-R (α) adducts [1]. This stereochemical difference enables precise structure-activity studies mapping how adduct stereochemistry dictates downstream signaling. The diastereospecific and diastereodivergent crosslinking of DNA by DMC—where only the 1″S-diastereomer forms crosslinks at GpC sequences and only the 1″R-diastereomer at CpG sequences [2]—provides a unique experimental system for investigating sequence-context-dependent DNA repair and checkpoint activation.

ATR-Mediated Chromatin Remodeling and G2/M Checkpoint

DMC activates ATR-mediated chromatin eviction in a p53-independent manner [1]. This property makes DMC particularly valuable for studying ATR-dependent checkpoint signaling in p53-null backgrounds, where cells rely exclusively on the G2/M checkpoint for genomic integrity maintenance. The compound's ability to deplete Chk1 via ubiquitin-proteasome targeting [2] further positions DMC as a critical tool for investigating proteasome-dependent checkpoint protein regulation following DNA damage.

Application
Selection Property
Validation Focus
p53-independent cell death signaling (p53-mutant models)
p53-pathway independence
Chk1 depletion via proteasome; compare to MC response
Monoadduct vs. crosslink cytotoxicity dissection
Crosslink-independent cytotoxicity context
Monoadduct toxicity in EMT6/CHO cell models; compare to MC
Adduct stereochemistry–DNA repair signaling research
Stereochemical adduct configuration (β vs. α)
GpC vs CpG crosslink diastereospecificity; sequence-dependent repair activation
ATR-Chk1 checkpoint studies in p53-null backgrounds
ATR-mediated chromatin eviction context
Chk1 proteasomal degradation pathway; G2/M checkpoint integrity

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